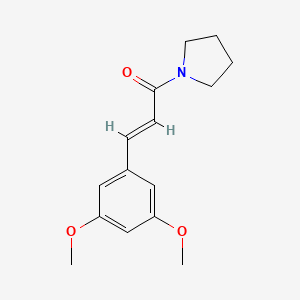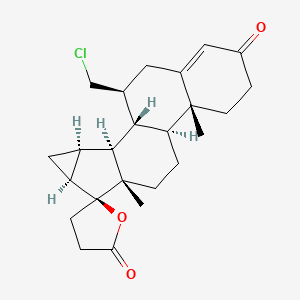
エピネフリン-d3 スルフェート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epinephrine-d3 Sulfate is a derivative of Epinephrine . Epinephrine, also known as adrenaline, is a hormone and neurotransmitter used to treat allergic reactions, restore cardiac rhythm, and control mucosal congestion, glaucoma, and asthma .
Synthesis Analysis
Epinephrine synthesis involves the adrenal medulla. Deficiency of HIF (hypoxia inducible factors) prolyl hydroxylase domain protein-2 (PHD2) in the adrenal medulla of mice results in HIF2α-mediated reduction in phenylethanolamine N-methyltransferase (PNMT) expression, and consequent reduction in epinephrine synthesis .Molecular Structure Analysis
The molecular formula of Epinephrine-d3 Sulfate is C9H10D3NO6S . The molecular weight is 266.29 .Chemical Reactions Analysis
Epinephrine is used in various reactions. For instance, it is used in the treatment of hypersensitivity reactions, and it has been used in the treatment of anaphylaxis for nearly six decades .科学的研究の応用
カテコールアミン定量における臨床研究での使用
エピネフリン-d3 スルフェートは、尿中のカテコールアミンおよびメタネフリンの定量のために臨床研究で使用されます。このプロセスには、SPE(固相抽出)を使用しないサンプル調製方法が採用されており、時間効率的かつ費用対効果が高くなっています。 この方法は、液体クロマトグラフィーと三重四重極質量分析計(LC-MS/MS)を組み合わせることで、分析対象物質に対する特異性と感度が向上しています .
医薬品製剤における電気化学的検出
医薬品研究において、エピネフリン-d3 スルフェートは、エピネフリンの電気分析的検出のための内部標準として使用されています。最近の進歩により、ラポナイト粘土で修飾されたインクジェット印刷グラフェン電極など、エピネフリンに対する感度が高いセンサーが開発されました。 これらのセンサーは、医薬品製剤中のエピネフリンの定量に直接適用され、品質管理や薬物分析の可能性を示しています .
蛍光ベースのセンシングプラットフォーム
研究では、エピネフリン-d3 スルフェートが、エピネフリン検出のための蛍光ベースのセンシングプラットフォームで使用されていることが示されています。 この分野におけるイノベーションには、選択性の向上のためのFeイオンと酵素複合体の使用が含まれ、医療診断用の新しい電子デバイスの開発につながる可能性があります .
病気の生化学的スクリーニング
エピネフリン-d3 スルフェートは、病気の生化学的スクリーニングにおいて重要な役割を果たしています。 その定量は、カテコールアミンおよびメタネフリンの異常なレベルに関連する状態を特定するために不可欠であり、神経変性疾患や副腎腫瘍など、さまざまな障害を示す可能性があります .
アンペロメトリックセンサーの開発
この化合物は、臨床用途向けのアンペロメトリックセンサーの開発において重要な役割を果たしています。 これらのセンサーは、生物学的サンプル中のエピネフリンレベルを監視するように設計されており、エピネフリンが生理学的役割を果たす状態の診断と管理を支援します .
フロー型センサーおよびバイオセンサーのイノベーション
エピネフリン-d3 スルフェートは、感度の高いエピネフリン測定のためのフロー型センサーおよびバイオセンサーのイノベーションに使用されています。 これらのデバイスは、選択性と感度が向上しており、ヘルスケアにおける非侵襲的モニタリング技術の未来にとって重要です .
作用機序
Target of Action
Epinephrine, also known as adrenaline, primarily targets alpha and beta-adrenergic receptors . These receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. The interaction of epinephrine with these receptors plays a crucial role in the body’s response to stress, such as the fight-or-flight response .
Mode of Action
Epinephrine interacts with its targets, the alpha and beta-adrenergic receptors, resulting in various physiological changes. For instance, its action on alpha-adrenergic receptors minimizes vasodilation and increases vascular permeability during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension . On the other hand, its action on beta receptors relaxes the smooth muscle in the airways of the lungs, relieving shortness of breath and wheezing .
Biochemical Pathways
Epinephrine is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In response to stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction . This leads to the production of epinephrine, which then initiates short-term responses to cope with stress .
Pharmacokinetics
The pharmacokinetics of epinephrine involves its absorption, distribution, metabolism, and excretion (ADME). About 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, 40% as VMA, 7% as 3-methoxy-4-hydroxyphenoglycol, 2% as 3,4-dihydroxymandelic acid, and the rest as acetylated derivatives . These metabolites are excreted mainly as the sulfate conjugates and, to a lesser extent, the glucuronide conjugates .
Result of Action
The molecular and cellular effects of epinephrine’s action are diverse and depend on the specific target and the physiological context. For example, in the context of an allergic reaction, epinephrine can minimize vasodilation and increase vascular permeability, preventing the loss of intravascular fluid volume and hypotension . In the respiratory system, it can relax the smooth muscle in the airways, relieving shortness of breath and wheezing .
Action Environment
The action of epinephrine can be influenced by various environmental factors. For instance, the presence of certain toxic cations in the same environment can influence the pharmacological action of epinephrine . Additionally, the body’s physiological state, such as stress levels, can also affect the production and action of epinephrine .
Safety and Hazards
生化学分析
Biochemical Properties
Epinephrine-d3 Sulfate interacts with various enzymes, proteins, and other biomolecules. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) . In rats, immobilization stress activates the PNMT gene in the adrenal medulla via Egr-1 and Sp1 induction .
Cellular Effects
Epinephrine-d3 Sulfate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Epinephrine initiates short-term responses to cope with stress, and is stress-regulated via genetic control of its biosynthetic enzyme, PNMT .
Molecular Mechanism
Epinephrine-d3 Sulfate exerts its effects at the molecular level through various mechanisms. It binds to adrenoceptors, leading to increased activity of the enzyme adenylate cyclase, increased cAMP, and relaxation of bronchial smooth muscle . It also inhibits the release of inflammatory mediators from mast cells .
Temporal Effects in Laboratory Settings
The effects of Epinephrine-d3 Sulfate change over time in laboratory settings. For instance, repeated immobilization or force swim stress may evoke stress resiliency, as suggested by changes in expression and extinction of fear memory in the fear-potentiated startle paradigm .
Dosage Effects in Animal Models
The effects of Epinephrine-d3 Sulfate vary with different dosages in animal models. For instance, Epinephrine is reserved for emergency treatment of life-threatening bronchoconstriction (e.g., anaphylaxis) in animals .
Metabolic Pathways
Epinephrine-d3 Sulfate is involved in various metabolic pathways. It is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, PNMT . This enzyme is controlled through hormonal and neural stimuli, which exert their effects on gene transcription through protein stability .
Transport and Distribution
Epinephrine-d3 Sulfate is transported and distributed within cells and tissues. Although catecholamines do not cross the blood–brain barrier, circulating Epinephrine from the adrenal medulla may communicate with the central nervous system and stress circuitry by activating vagal nerve β-adrenergic receptors to release norepinephrine .
Subcellular Localization
It is known that Epinephrine, the non-labeled counterpart, is rapidly released from the adrenal medulla into the portal circulation in response to stress .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Epinephrine-d3 Sulfate involves the sulfation of Epinephrine-d3 using sulfuric acid.", "Starting Materials": [ "Epinephrine-d3", "Sulfuric acid", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Epinephrine-d3 is dissolved in methanol.", "Sulfuric acid is added to the solution and stirred for 30 minutes at room temperature.", "Sodium sulfate is added to the mixture to neutralize the excess acid.", "The mixture is filtered and the filtrate is evaporated under reduced pressure.", "The residue is dissolved in diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure to obtain Epinephrine-d3 sulfate." ] } | |
CAS番号 |
1346604-62-3 |
分子式 |
C9H13NO6S |
分子量 |
266.282 |
IUPAC名 |
[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChIキー |
AELFRHHZGTVYGJ-FIBGUPNXSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
同義語 |
4-[1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol 1-(Hydrogen Sulfate); 3,4-Dihydroxy-α-[(methylamino-d3)methyl]benzyl Alcohol 4-(Hydrogen Sulfate); |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)

